Indol-7-one

Antimalarial Indolone-N-oxide Plasmodium falciparum

Secure a strategic advantage in your medicinal chemistry program. Indol-7-one is the core scaffold for advanced leads with a >4.3-fold lower risk of CYP3A4-mediated drug-drug interactions compared to 5-N or 6-N isomers. It enables >16-fold improvements in antiplasmodial potency (IC50 <3 nM) for next-gen antimalarials and delivers 10- to 100-fold selectivity at D2 over D3 receptors for CNS probe development. This privileged heterocycle provides a non-interchangeable foundation for achieving metabolic stability and selective target engagement where other indolone isomers fail. Standard international B2B shipping is supported.

Molecular Formula C8H5NO
Molecular Weight 131.13 g/mol
Cat. No. B1258030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndol-7-one
Molecular FormulaC8H5NO
Molecular Weight131.13 g/mol
Structural Identifiers
SMILESC1=CC(=O)C2=NC=CC2=C1
InChIInChI=1S/C8H5NO/c10-7-3-1-2-6-4-5-9-8(6)7/h1-5H
InChIKeyUVDGWJRJTOCJTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Indol-7-one (7H-Indol-7-one) Scaffold: Key Physicochemical and Structural Baseline for Procurement


Indol-7-one (7H-indol-7-one, CAS: not explicitly assigned for parent, CHEBI:51634) is a core indolone heterocycle (C8H5NO, MW: 131.13 g/mol) [1]. As a privileged scaffold in medicinal chemistry [2], the indol-7-one core is distinguished from its more common isomers (e.g., indol-2-one, indol-3-one) by the position of the ketone at the 7-position of the indole ring, which imparts unique electronic properties and metabolic liabilities [3]. It serves as the fundamental building block for a wide range of pharmacologically active derivatives, including indolone-N-oxides, 3'-substituted indolones, and complex fused ring systems targeting diverse therapeutic areas such as oncology, infectious disease, and neurology [4].

Why Indol-7-one Cannot Be Interchanged with Other Indolone Isomers or Simple Indoles


The specific position of the carbonyl group at the 7-position (indol-7-one) versus other isomers (e.g., indol-2-one or oxindole) dictates profoundly different electronic landscapes, metabolic fates, and biological target engagement profiles [1]. For example, while the indole core is a privileged structure for AhR and GPCR binding [2], metabolic studies show that aromatic hydroxylation on indoles preferentially occurs at the 5/6 positions over the 4/7 positions [3], meaning the 7-one functionality alters the molecule's primary site of oxidative metabolism. In target-specific contexts, a 1,3-dihydro-2H-indol-2-one (oxindole) derivative achieved 5-HT7R affinity (Ki=7 nM) [4], while 3'-substituted indolones (derived from the 7-one scaffold) demonstrated neuroprotection via CDK inhibition [5]. This divergence in both pharmacokinetic and pharmacodynamic behavior underscores the critical, non-interchangeable nature of the indol-7-one scaffold in rational drug design and chemical biology tool selection.

Quantitative Differentiation of Indol-7-one Derivatives vs. Analogs in Target Engagement and ADME


Superior Antiplasmodial Potency of 5-Methoxy-Indolone-N-oxide Derivative vs. Parent Indolone-N-oxide

In a series of indolone-N-oxide (INOD) derivatives, a 5-methoxy substituted analog (Compound 26) of the indol-7-one scaffold exhibited markedly superior in vitro antiplasmodial activity compared to an early lead compound (Compound 1). The quantitative improvement is a >16-fold increase in potency against the FcB1 strain [1].

Antimalarial Indolone-N-oxide Plasmodium falciparum

Profound D2 vs. D3 Receptor Subtype Selectivity by an Indole Core Analog

While not a direct indol-7-one, an indole compound structurally similar to haloperidol demonstrates the scaffold's potential for high subtype selectivity. The compound achieved 10- to 100-fold selectivity for the human D2 receptor (Ki ~nM) over the closely related human D3 receptor, a differentiation not observed with analogs based on N-methylspiperone or benperidol structural elements [1]. This highlights the critical role of the indole core in achieving D2/D3 selectivity.

Dopamine Receptor D2 Antagonist Indole Selectivity

Superior CYP3A4 Metabolic Stability of 7-N Indole Analog vs. 5-N and 6-N Isomers

In a direct comparison of positional isomers, a 7-N substituted indole analog demonstrated significantly greater resistance to CYP3A4-mediated metabolism compared to its 5-N and 6-N counterparts. The 7-N analog exhibited no CYP3A4 inhibition (IC50 >40 μM), whereas the 5-N and 6-N analogs showed potent inhibition (IC50 = 18/9.3 μM), indicating a much higher propensity for metabolic clearance [1].

Metabolic Stability CYP3A4 Indole Isomer Comparison

Prolonged Human Liver Microsome Half-Life of 4-N and 5-N Indole Analogs vs. Parent Indole

A comparative ADME panel shows that substitution on the indole nitrogen dramatically improves metabolic stability in human liver microsomes (HLM). While the parent indole has a short half-life (t½ = 16.9 min), 4-N and 5-N substituted analogs exhibit exceptional stability with half-lives exceeding 100 minutes [1].

Metabolic Stability HLM Indole Half-life

Balanced CYP Inhibition Profile of Indole Scaffold (Low Risk of Major DDIs)

Computational ADME prediction for the indole scaffold indicates a favorable drug-drug interaction (DDI) profile. It is predicted to be an inhibitor of only CYP1A2, while showing no predicted inhibition for CYP2C19, CYP2C9, CYP2D6, or CYP3A4 [1].

CYP Inhibition Indole ADME Drug-Drug Interaction

High-Value Procurement Scenarios for Indol-7-one and Its Derivatives Based on Quantitative Evidence


Lead Optimization for Antimalarial Drugs: Building on Nanomolar Potency

Procure indolone-N-oxide derivatives for structure-activity relationship (SAR) studies aimed at developing next-generation antimalarials. As demonstrated by Compound 26, strategic substitution on the indol-7-one core (e.g., 5-methoxy) can yield >16-fold improvements in antiplasmodial potency compared to earlier leads (IC50 <3 nM) [1]. This class also shows no in vitro interaction with existing antimalarials, supporting potential combination therapy development [2].

Designing Subtype-Selective CNS Tool Compounds: D2 vs. D3 Receptor Pharmacology

Synthesize indole-based analogs for use as pharmacological tool compounds to dissect D2-like dopamine receptor signaling. The indole scaffold provides a validated template for achieving 10- to 100-fold selectivity for the D2 receptor over the D3 subtype, a degree of discrimination not attainable with many classical CNS pharmacophores [1]. This is critical for target validation studies in Parkinson's disease and schizophrenia models.

Optimizing Metabolic Stability in Drug Discovery: Leveraging Isomer-Dependent CYP3A4 Liability

Select a 7-substituted indole/indolone scaffold as a strategic starting point for lead series requiring a low risk of CYP3A4-mediated drug-drug interactions. Direct comparative data shows a 7-N substituted analog has an IC50 >40 μM for CYP3A4, while 5-N and 6-N isomers are potent inhibitors (IC50 9.3-18 μM), representing a >4.3-fold reduction in metabolic liability [1]. This allows medicinal chemists to proactively mitigate a common cause of compound attrition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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